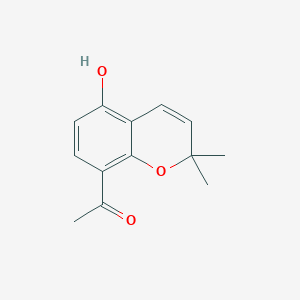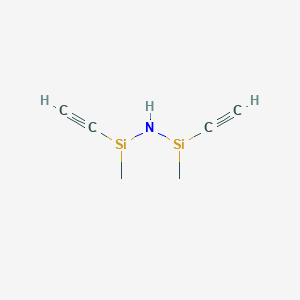
7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with additional functional groups including an acetyl group, a methyl group, and two N-oxide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 3-methylquinoxaline-2-carboxamide with acetic anhydride and acetic acid, followed by oxidation using hydrogen peroxide or other oxidizing agents to introduce the N-oxide groups . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-1,4-dioxides with additional oxygen functionalities, while reduction can yield the parent quinoxaline compound .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide groups play a crucial role in its biological activity by generating reactive oxygen species (ROS) that can damage cellular components. This compound can also inhibit key enzymes and disrupt cellular processes, leading to cell death in microbial and cancer cells .
類似化合物との比較
Similar Compounds
- 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
- 6-Acetyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern and the presence of both acetyl and N-oxide groups. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
59660-46-7 |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC名 |
7-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)10-5-8(7(2)16)3-4-9(10)14(6)18/h3-5H,1-2H3,(H2,13,17) |
InChIキー |
XDZQTSWCWPWNHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)C(=O)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


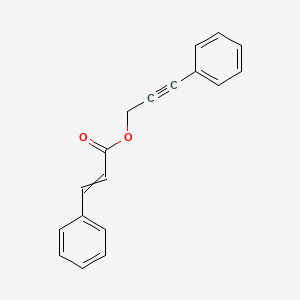

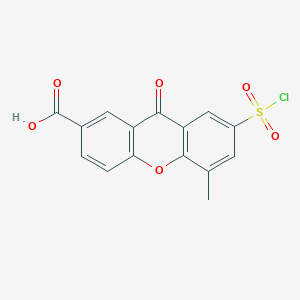
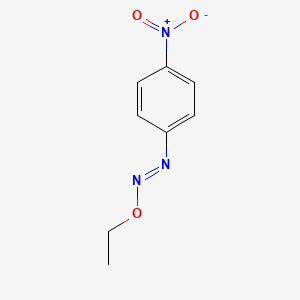
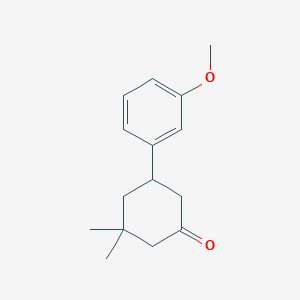
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)


![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)
